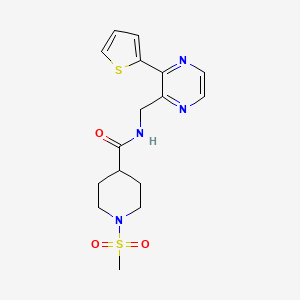

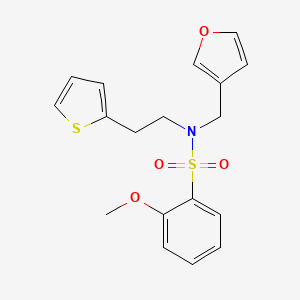

N-(furan-3-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

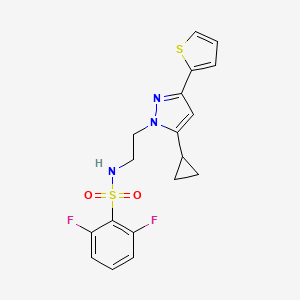

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a similar structure, but with a sulfur atom instead of oxygen . Benzenesulfonamide is a compound that contains a benzene ring attached to a sulfonamide group .

Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its specific structure. For example, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Aplicaciones Científicas De Investigación

Gold(I)-Catalyzed Cascade Reactions

Tao Wang et al. (2014) demonstrated the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed cascade reaction. This innovative approach enriches gold carbenoid chemistry and introduces a method for the efficient creation of complex molecules from simple starting materials, highlighting the potential for developing new synthetic pathways in organic chemistry (Wang et al., 2014).

Crystal Structure Analysis

J. Bats et al. (2001) studied two isomorphous benzenesulfonamide crystal structures, showcasing how intermolecular C-H...O, C-H...π, and C-H...Cl interactions influence the crystal packing. This research contributes to understanding the structural characteristics and molecular interactions of complex organic compounds in solid states (Bats et al., 2001).

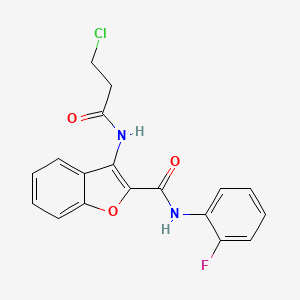

Anticancer and Antiangiogenic Activity

Romagnoli et al. (2015) designed and synthesized a series of 3-arylaminobenzofuran derivatives, demonstrating significant in vitro and in vivo anticancer and antiangiogenic activities. This study highlights the potential therapeutic applications of benzofuran derivatives in cancer treatment (Romagnoli et al., 2015).

Photodynamic Therapy Applications

M. Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups. This research is relevant for developing efficient photosensitizers for cancer treatment using photodynamic therapy, showcasing the versatility of benzenesulfonamide derivatives in medicinal applications (Pişkin et al., 2020).

Novel Synthetic Pathways and Biological Screening

Further studies, such as those by A. P. Stankyavichus et al. (1999) and M. El-Gaby et al. (2018), explore the rearrangement reactions and biological screening of benzenesulfonamide derivatives. These research efforts contribute to the expanding knowledge of chemical reactions and potential biological activities of benzenesulfonamide compounds, underscoring their significance in synthetic chemistry and drug discovery processes (Stankyavichus et al., 1999); (El-Gaby et al., 2018).

Mecanismo De Acción

The mechanism of action would depend on the intended use of the compound. Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(furan-3-ylmethyl)-2-methoxy-N-(2-thiophen-2-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S2/c1-22-17-6-2-3-7-18(17)25(20,21)19(13-15-9-11-23-14-15)10-8-16-5-4-12-24-16/h2-7,9,11-12,14H,8,10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYFIOWFKHJAJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2711131.png)

![2-(2-{2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethoxy}ethoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B2711133.png)

![1-[(Tert-butoxy)carbonyl]-4-methanesulfinylpiperidine-4-carboxylic acid](/img/structure/B2711137.png)

![Ethyl 3-{[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]amino}benzoate](/img/structure/B2711146.png)

![Ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B2711149.png)